molecular formula C11H15NO6 B14008598 Dimethyl 2-cyano-3-(2-methoxy-2-oxoethyl)pentanedioate CAS No. 91248-71-4

Dimethyl 2-cyano-3-(2-methoxy-2-oxoethyl)pentanedioate

Cat. No.: B14008598
CAS No.: 91248-71-4
M. Wt: 257.24 g/mol
InChI Key: XUMOQNROQCXQMM-UHFFFAOYSA-N
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Description

Dimethyl 2-cyano-3-(2-methoxy-2-oxoethyl)pentanedioate is a dimethyl ester derivative of pentanedioic acid (glutaric acid) featuring a cyano group at the 2-position and a methoxy-oxoethyl substituent at the 3-position. Its cyano group may confer utility in nucleophilic addition reactions or as a precursor for heterocyclic compounds.

Properties

CAS No.

91248-71-4

Molecular Formula

C11H15NO6

Molecular Weight

257.24 g/mol

IUPAC Name

dimethyl 2-cyano-3-(2-methoxy-2-oxoethyl)pentanedioate

InChI

InChI=1S/C11H15NO6/c1-16-9(13)4-7(5-10(14)17-2)8(6-12)11(15)18-3/h7-8H,4-5H2,1-3H3

InChI Key

XUMOQNROQCXQMM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(CC(=O)OC)C(C#N)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-cyano-3-(2-methoxy-2-oxoethyl)pentanedioate typically involves the reaction of dimethyl malonate with cyanoacetic acid and methoxyacetyl chloride under basic conditions. The reaction proceeds through a series of steps, including nucleophilic substitution and esterification, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-cyano-3-(2-methoxy-2-oxoethyl)pentanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 2-cyano-3-(2-methoxy-2-oxoethyl)pentanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Dimethyl 2-cyano-3-(2-methoxy-2-oxoethyl)pentanedioate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the methoxy group can undergo substitution reactions. These interactions can lead to the formation of various biologically active compounds, which may exert their effects through different biochemical pathways .

Comparison with Similar Compounds

The following analysis compares dimethyl 2-cyano-3-(2-methoxy-2-oxoethyl)pentanedioate with structurally related dimethyl pentanedioate derivatives, focusing on substituents, applications, synthesis, and regulatory considerations.

Structural and Functional Differences

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Functional Groups Applications
This compound 2-cyano, 3-(2-methoxy-2-oxoethyl) Cyano, ester, ketone Pharmaceutical intermediate (inferred)
Dimethyl 3-propyl pentanedioate 3-propyl Alkyl, ester Intermediate for Brivaracetam synthesis
DME (Dimethyl 3-[2-(ethylsulfonyl)propyl]pentanedioate) 3-[2-(ethylsulfonyl)propyl] Sulfonyl, ester Herbicide metabolite (Sethoxydim)
DME-OH (Dimethyl 3-[2-(ethylsulfonyl)propyl]-3-hydroxypentanedioate) 3-hydroxyl, 3-[2-(ethylsulfonyl)propyl] Hydroxyl, sulfonyl, ester Herbicide metabolite (oxidized form)

Key Observations :

  • Substituent Impact: The cyano group in the target compound enhances electrophilicity, enabling reactions like nucleophilic additions or cyclizations. In contrast, sulfonyl (DME/DME-OH) and alkyl (dimethyl 3-propyl pentanedioate) groups influence polarity and metabolic stability. The 3-hydroxy group in DME-OH increases water solubility, critical for environmental mobility in herbicide residues .

Key Findings :

  • Enzymatic methods, as seen in dimethyl 3-propyl pentanedioate synthesis, achieve high enantiomeric purity (>99%) for pharmaceutical intermediates, underscoring the importance of biocatalysis in chiral compound production .
  • Non-chiral metabolites like DME/DME-OH are monitored for environmental compliance rather than enantiomeric purity .

Pharmaceutical vs. Agricultural Use :

  • Dimethyl 3-propyl pentanedioate : Used in synthesizing Brivaracetam, an antiepileptic drug, highlighting its role in central nervous system (CNS) drug development .
  • DME/DME-OH : Regulated by the U.S. EPA as herbicide metabolites, with tolerances based on combined residue levels in crops .

Regulatory Notes:

  • Pharmaceuticals : Chiral purity and metabolic stability are critical for drug approval, as exemplified by enzymatic synthesis in .
  • Herbicides : Regulatory focus on metabolite persistence (e.g., DME/DME-OH) ensures environmental and consumer safety .

Table 3: Key Properties

Property This compound Dimethyl 3-propyl pentanedioate DME/DME-OH
Solubility Moderate in organic solvents (cyano group) Lipophilic (alkyl chain) DME: Low; DME-OH: Moderate (hydroxyl)
Reactivity High (cyano, ester) Moderate (ester, alkyl) DME: Stable; DME-OH: Oxidized
Biological Activity Potential enzyme inhibition (nitrile) Drug intermediate Herbicide disruption (sulfonyl)

Research Insights :

  • The cyano group may confer inhibitory effects on enzymes like cysteine proteases, relevant in drug design.
  • Sulfonyl groups in DME disrupt plant acetyl-CoA carboxylase, a mechanism central to Sethoxydim’s herbicidal activity .

Biological Activity

Dimethyl 2-cyano-3-(2-methoxy-2-oxoethyl)pentanedioate is a compound of interest in biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique cyano and methoxy functional groups, which contribute to its reactivity and biological properties. The compound's molecular formula is C10H16O6C_{10}H_{16}O_6 with a molecular weight of approximately 232.24 g/mol. Its structure can be represented as follows:

Dimethyl 2 cyano 3 2 methoxy 2 oxoethyl pentanedioate\text{Dimethyl 2 cyano 3 2 methoxy 2 oxoethyl pentanedioate}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may modulate enzymatic pathways and influence cellular signaling processes.

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammatory pathways, which could lead to therapeutic effects in conditions characterized by excessive inflammation.
  • Cellular Effects : Studies suggest that it may affect cell viability and proliferation, particularly in cancer cell lines, indicating possible anticancer properties.

Anticancer Properties

A significant area of research has focused on the anticancer effects of this compound. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells.

Case Study Findings :

  • Cell Line Testing : In a study involving MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values observed at concentrations around 25 µM for MCF-7 cells and 30 µM for HT-29 cells.
Cell LineIC50 (µM)Mechanism
MCF-725Apoptosis induction
HT-2930Cell cycle arrest

Anti-inflammatory Activity

Research also indicates that this compound possesses anti-inflammatory properties. In vivo models have shown that administration of the compound significantly reduces markers of inflammation.

Experimental Results :

  • Animal Models : In a carrageenan-induced paw edema model, treatment with the compound at doses of 50 mg/kg resulted in a reduction of edema by approximately 60% compared to control groups.

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